molecular formula C20H22ClNO B1673994 N-benzyl-4-chloro-N-cyclohexylbenzamide CAS No. 945714-67-0

N-benzyl-4-chloro-N-cyclohexylbenzamide

Cat. No. B1673994
M. Wt: 327.8 g/mol
InChI Key: XDFKWGIBQMHSOH-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-cyclohexylbenzamide is an organic compound with the CAS Number: 945714-67-0 . It is a white solid and has a molecular weight of 327.85 . It is also known as FPS-ZM1 , a high-affinity RAGE (Receptor for Advanced Glycation End products) receptor antagonist .


Molecular Structure Analysis

The linear formula of N-Benzyl-4-chloro-N-cyclohexylbenzamide is C20H22ClNO .


Physical And Chemical Properties Analysis

N-Benzyl-4-chloro-N-cyclohexylbenzamide is a white solid with a boiling point of 497.6±38.0 °C . It has a density of 1.18±0.1 g/cm3 . It is soluble in DMSO (up to 35 mg/ml) or in Ethanol (up to 20 mg/ml) .

Scientific Research Applications

Application 1: Neutrophil Functional Phenotype Analysis

  • Summary of the Application : FPS-ZM1 is used as a high-affinity RAGE (Receptor for Advanced Glycation End products) inhibitor in the study of neutrophil chemotaxis. Neutrophil dysfunction is closely related to the pathophysiology of patients with diabetes mellitus. The chemotaxis of neutrophils, which is a functional biomarker for diabetes mellitus prognosis, remains largely unexplored .
  • Methods of Application or Experimental Procedures : A novel microfluidic device was developed to study the neutrophil chemotaxis. This device consists of four independent test units with four cell docking structures, allowing multiple cell migration observations under a single field of view (FOV). In vitro studies were conducted where the chemotaxis of healthy neutrophils to N-Formyl-Met-Leu-Phe (fMLP) gradient was observed to be concentration-dependent .
  • Results or Outcomes : The chemotaxis of neutrophils pretreated with different concentrations of glucose was quantitatively lower than that of the control groups. Neutrophils exposed to highly concentrated advanced glycation end products (AGEs), a product of prolonged hyperglycemia, showed that the higher the AGEs concentration was, the weaker the migration speed became. Interestingly, adding FPS-ZM1 into the migration medium with AGEs could hinder the binding between AGEs and RAGE located on the neutrophil, thereby keeping the normal chemotaxis of neutrophils than the ones incubated with AGEs alone .

Application 2: Blood-Brain Barrier Damage Analysis

  • Summary of the Application : FPS-ZM1 is used as a RAGE (Receptor for Advanced Glycation End products) inhibitor in the study of blood-brain barrier damage after intracerebral hemorrhage .

Application 3: Alzheimer’s Disease Research

  • Summary of the Application : FPS-ZM1 is used in research on Alzheimer’s disease. It has been found to effectively control the development of brain diseases mediated by Aβ and amyloid lesions in APPsw/0 mice by inhibiting RAGE in the brain and blood-brain barrier .

Application 4: Inflammatory Damage Analysis

  • Summary of the Application : FPS-ZM1 is used as a RAGE (Receptor for Advanced Glycation End products) inhibitor in the study of inflammatory damage after acute intracerebral hemorrhage .

Application 5: Alzheimer’s Disease Research

  • Summary of the Application : FPS-ZM1 is used in research on Alzheimer’s disease. It has been found to effectively control the development of brain diseases mediated by Aβ and amyloid lesions in APPsw/0 mice by inhibiting RAGE in the brain and blood-brain barrier .

Safety And Hazards

N-Benzyl-4-chloro-N-cyclohexylbenzamide is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

Future Directions

FPS-ZM1 has shown potential in various studies. For instance, it has been found to lower levels of Aβ via binding to the V domain of RAGE and can block multiple mechanisms of Aβ40- and Aβ42-induced cellular stress in RAGE-expressing brain endothelium, neurons, and microglia in vitro and in vivo . It can cross the blood-brain barrier and has been shown to impair breast cancer cell invasion and metastasis .

properties

IUPAC Name

N-benzyl-4-chloro-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFKWGIBQMHSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-chloro-N-cyclohexylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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